molecular formula C25H28O13 B106428 Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- CAS No. 18449-70-2

Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-

Cat. No. B106428
CAS RN: 18449-70-2
M. Wt: 536.5 g/mol
InChI Key: JUKTWOQYEMTQLH-KLKBDKEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the inhibition of glycosidase enzymes. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a range of effects on cellular metabolism.

Biochemical And Physiological Effects

Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-inflammatory properties. Additionally, this compound has been found to have a positive effect on insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- in lab experiments is its ability to inhibit glycosidase enzymes. This inhibition can be used to study the effects of carbohydrate metabolism on cellular processes. However, one limitation of this compound is its potential toxicity at high concentrations, which could limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-. One area of interest is in the development of new cancer treatments based on the inhibition of glycosidase enzymes. Additionally, this compound could be used to study the effects of carbohydrate metabolism on other physiological processes, such as inflammation and immune function. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the reaction of glucose with acetic anhydride and hydroxycinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified through a series of steps including recrystallization and column chromatography.

Scientific Research Applications

Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of carbohydrate metabolism. It has been found to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates.

properties

CAS RN

18449-70-2

Product Name

Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-

Molecular Formula

C25H28O13

Molecular Weight

536.5 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H28O13/c1-13(26)32-12-20-22(34-15(3)28)23(35-16(4)29)24(36-17(5)30)25(37-20)38-21(31)11-8-18-6-9-19(10-7-18)33-14(2)27/h6-11,20,22-25H,12H2,1-5H3/b11-8+/t20-,22-,23+,24-,25+/m1/s1

InChI Key

JUKTWOQYEMTQLH-KLKBDKEWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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